1-methyl-3-nonylimidazolium hexafluorophosphate
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Overview
Description
1-Methyl-3-nonylimidazolium hexafluorophosphate is a chemical compound belonging to the class of imidazolium-based ionic liquids. It is characterized by its unique structure, which includes a nonyl group attached to the imidazolium ring and a hexafluorophosphate anion. This compound is known for its high thermal stability and low melting point, making it a valuable substance in various scientific and industrial applications .
Mechanism of Action
Target of Action
1-Methyl-3-nonylimidazolium hexafluorophosphate is a type of ionic liquid It’s known that ionic liquids can interact with various biological targets, including proteins and cell membranes, depending on their structure and properties .
Mode of Action
They can disrupt cell membranes, interfere with protein function, and even influence genetic material . The specific interactions of this compound would depend on its structure and properties.
Biochemical Pathways
Ionic liquids can affect various biochemical processes, including enzyme activity, protein folding, and membrane transport . The specific effects of this compound would depend on its interactions with its biological targets.
Pharmacokinetics
The physicochemical properties of ionic liquids, such as their lipophilicity and stability, can influence their pharmacokinetic behavior .
Result of Action
It’s known that ionic liquids can have various effects on cells, including cytotoxicity, genotoxicity, and effects on cell morphology . The specific effects of this compound would depend on its interactions with its biological targets.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of water can cause the anion of this compound to decompose slowly . Other factors, such as temperature and pH, could also potentially influence its behavior .
Preparation Methods
The synthesis of 1-methyl-3-nonylimidazolium hexafluorophosphate typically involves the following steps:
Alkylation of Imidazole: The initial step involves the alkylation of imidazole with nonyl bromide to form 1-nonylimidazole.
Methylation: The 1-nonylimidazole is then methylated using methyl iodide to produce 1-methyl-3-nonylimidazolium iodide.
Anion Exchange: Finally, the iodide anion is exchanged with hexafluorophosphate anion using a hexafluorophosphate salt, such as potassium hexafluorophosphate, to yield this compound
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
1-Methyl-3-nonylimidazolium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents, although these reactions are less common.
Substitution: The imidazolium ring can undergo substitution reactions, where the nonyl or methyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-nonylimidazolium hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its ionic liquid properties.
Biology: This compound is employed in the study of biological systems, particularly in the stabilization of proteins and enzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Comparison with Similar Compounds
1-Methyl-3-nonylimidazolium hexafluorophosphate can be compared with other imidazolium-based ionic liquids, such as:
- 1-Butyl-3-methylimidazolium hexafluorophosphate
- 1-Ethyl-3-methylimidazolium hexafluorophosphate
- 1-Octyl-3-methylimidazolium hexafluorophosphate
Compared to these compounds, this compound exhibits higher thermal stability and lower melting point, making it more suitable for applications requiring extreme conditions .
Properties
IUPAC Name |
1-methyl-3-nonylimidazol-1-ium;hexafluorophosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N2.F6P/c1-3-4-5-6-7-8-9-10-15-12-11-14(2)13-15;1-7(2,3,4,5)6/h11-13H,3-10H2,1-2H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJSILOBVNUUAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25F6N2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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